Superior Cytostatic Potency of SB 202190 Over SB 203580 in MDA-MB-231 Breast Cancer Cells
In a direct head-to-head comparison of cytostatic effects on the human MDA-MB-231 breast cancer cell line, SB 202190 demonstrated significantly higher potency than its close analog SB 203580 [1]. This difference is quantified by their respective IC50 values for inhibiting cell proliferation [1].
| Evidence Dimension | Cell Proliferation Inhibition (IC50) |
|---|---|
| Target Compound Data | 46.6 µM |
| Comparator Or Baseline | SB 203580: 85.1 µM |
| Quantified Difference | 1.83-fold lower IC50 (higher potency) |
| Conditions | MDA-MB-231 human breast cancer cell line |
Why This Matters
This 1.83-fold difference in potency can be critical for minimizing off-target effects at higher concentrations, making SB 202190 a preferred choice for studies on p38-mediated growth regulation in this cellular context.
- [1] Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. Cytotechnology. 2017;69(4):711-724. View Source
